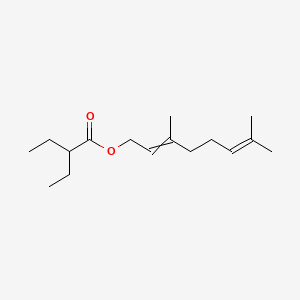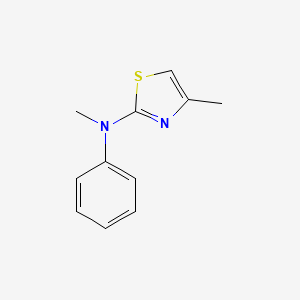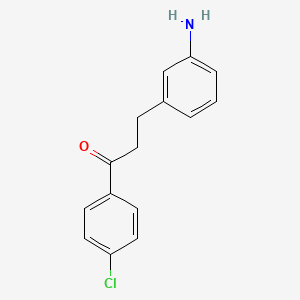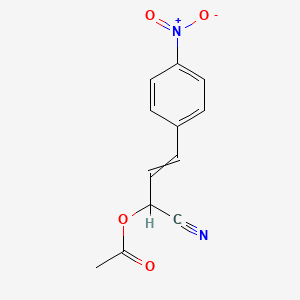
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes two methyl groups, a nitrophenyl group, and two phenyl groups attached to a dihydropyridazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyridazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1-(4-aminophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with an amino group instead of a nitro group.
4,5-Dimethyl-1-(4-chlorophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a chloro group instead of a nitro group.
4,5-Dimethyl-1-(4-bromophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The uniqueness of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine lies in the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89546-97-4 |
|---|---|
Molekularformel |
C24H21N3O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(4-nitrophenyl)-3,6-diphenyl-3H-pyridazine |
InChI |
InChI=1S/C24H21N3O2/c1-17-18(2)24(20-11-7-4-8-12-20)26(21-13-15-22(16-14-21)27(28)29)25-23(17)19-9-5-3-6-10-19/h3-16,24H,1-2H3 |
InChI-Schlüssel |
XCOOBMPLMLLCFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN(C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)

![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)

silane](/img/structure/B14403952.png)


![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)


